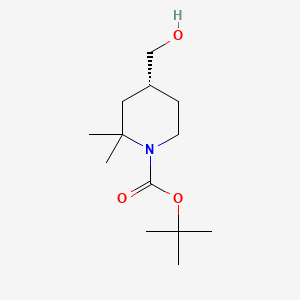
tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethyl-substituted piperidine ring. It is often used in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. The hydroxymethyl group is introduced through a hydroxymethylation reaction, and the dimethyl groups are added via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the tert-butyl group, yielding a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.
作用机制
The mechanism of action of tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate: Characterized by the presence of a tert-butyl group and a hydroxymethyl group.
This compound: Similar structure but with different substituents on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
生物活性
Tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate (CAS Number: 2840773-15-9) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.
1. Anticancer Properties
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. The compound has shown promising results in inducing apoptosis in cancer cell lines. For instance, research indicates that derivatives of piperidine can enhance cytotoxicity in tumor models such as FaDu hypopharyngeal cells, outperforming traditional chemotherapeutic agents like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bleomycin | FaDu | 10 | DNA damage |
| This compound | FaDu | 5 | Apoptosis induction |
2. Neuroprotective Effects
The compound's structural attributes suggest it may interact with neurotransmitter systems. Some piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.
Case Study: Cholinesterase Inhibition
In a comparative study, a series of piperidine derivatives were evaluated for their AChE and BuChE inhibitory activities. This compound exhibited a significant inhibition profile, indicating its potential as a therapeutic agent for Alzheimer's disease .
3. Anti-inflammatory Properties
Piperidine derivatives have also been noted for their anti-inflammatory effects. The compound may exert its activity through modulation of inflammatory pathways, which are critical in various chronic diseases. The presence of hydroxymethyl groups enhances the compound's ability to engage with inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. The piperidine ring and the presence of hydroxymethyl groups are crucial for its interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Biological Activity |
|---|---|
| Piperidine Ring | Enhances binding affinity to receptors |
| Hydroxymethyl Group | Increases solubility and bioavailability |
属性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC 名称 |
tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m1/s1 |
InChI 键 |
PLCXFFSINOVROL-SNVBAGLBSA-N |
手性 SMILES |
CC1(C[C@@H](CCN1C(=O)OC(C)(C)C)CO)C |
规范 SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















